molecular formula C12H8N4OS B7466885 2-cyano-3-phenyl-N-(1,3,4-thiadiazol-2-yl)prop-2-enamide

2-cyano-3-phenyl-N-(1,3,4-thiadiazol-2-yl)prop-2-enamide

Cat. No. B7466885
M. Wt: 256.29 g/mol
InChI Key: CBLBCHIQSACVGE-POHAHGRESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyano-3-phenyl-N-(1,3,4-thiadiazol-2-yl)prop-2-enamide is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a member of the thiadiazole family and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 2-cyano-3-phenyl-N-(1,3,4-thiadiazol-2-yl)prop-2-enamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Studies have shown that this compound inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. It is also believed to inhibit the activity of various kinases, including mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K).
Biochemical and Physiological Effects:
2-cyano-3-phenyl-N-(1,3,4-thiadiazol-2-yl)prop-2-enamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound exhibits potent anti-inflammatory and analgesic activity by inhibiting the production of pro-inflammatory cytokines and reducing pain perception.
In vivo studies have shown that this compound exhibits potent anticancer activity by inhibiting tumor growth and inducing apoptosis. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-cyano-3-phenyl-N-(1,3,4-thiadiazol-2-yl)prop-2-enamide in lab experiments is its potent activity against various targets, including COX-2 and cancer cells. It is also relatively easy to synthesize and can be obtained in large quantities.
One of the main limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound exhibits cytotoxic activity against normal cells as well as cancer cells, which may limit its use in certain experiments. It is also relatively expensive compared to other compounds with similar activity.

Future Directions

There are several future directions for the study of 2-cyano-3-phenyl-N-(1,3,4-thiadiazol-2-yl)prop-2-enamide. One area of interest is its potential as a therapeutic agent for various inflammatory and cancer-related diseases. Studies are currently underway to determine the safety and efficacy of this compound in animal models and clinical trials.
Another area of interest is the development of new synthetic methods for this compound. Researchers are currently exploring new reaction pathways and catalysts that may improve the yield and purity of this compound.
Finally, there is interest in studying the mechanism of action of this compound in more detail. Researchers are currently using various techniques, including X-ray crystallography and molecular modeling, to determine the binding sites and interactions of this compound with its targets. This information may be useful in the design of new compounds with improved activity and selectivity.

Synthesis Methods

There are several methods for synthesizing 2-cyano-3-phenyl-N-(1,3,4-thiadiazol-2-yl)prop-2-enamide, but the most common method involves the reaction of 2-aminothiadiazole with 3-phenylacryloyl chloride in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product.

Scientific Research Applications

2-cyano-3-phenyl-N-(1,3,4-thiadiazol-2-yl)prop-2-enamide has been studied for its potential use in various scientific research applications. One of the main areas of interest is its anti-inflammatory and analgesic properties. Studies have shown that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Another area of interest is its potential as an anticancer agent. Studies have shown that this compound exhibits cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. It is believed that the mechanism of action involves the induction of apoptosis and cell cycle arrest.

properties

IUPAC Name

(Z)-2-cyano-3-phenyl-N-(1,3,4-thiadiazol-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4OS/c13-7-10(6-9-4-2-1-3-5-9)11(17)15-12-16-14-8-18-12/h1-6,8H,(H,15,16,17)/b10-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBLBCHIQSACVGE-POHAHGRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=NN=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(/C#N)\C(=O)NC2=NN=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-3-phenyl-N-(1,3,4-thiadiazol-2-yl)prop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.